molecular formula C9H9NOS B1386266 4-[(2-hydroxyethyl)thio]Benzonitrile CAS No. 30609-80-4

4-[(2-hydroxyethyl)thio]Benzonitrile

Cat. No. B1386266
CAS RN: 30609-80-4
M. Wt: 179.24 g/mol
InChI Key: SDOPNFGSYJXHKK-UHFFFAOYSA-N
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Description

“4-[(2-hydroxyethyl)thio]Benzonitrile” is a chemical compound with the CAS Number: 30609-80-4 . It has a molecular weight of 179.24 and its molecular formula is C9H9NOS . The IUPAC name for this compound is 4-[(2-hydroxyethyl)sulfanyl]benzonitrile .


Molecular Structure Analysis

The InChI code for “4-[(2-hydroxyethyl)thio]Benzonitrile” is 1S/C9H9NOS/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “4-[(2-hydroxyethyl)thio]Benzonitrile” has a molecular weight of 179.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.

Safety and Hazards

The safety data sheet for “4-[(2-hydroxyethyl)thio]Benzonitrile” suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-(2-hydroxyethylsulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOPNFGSYJXHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-hydroxyethyl)thio]Benzonitrile

Synthesis routes and methods

Procedure details

5 g of 4-fluorobenzonitrile was used in Procedure Q with 2-mercaptoethanol to afford 4-(2-hydroxyethylthio)benzonitrile. 900 mg of 4-(2-hydroxyethylthio)benzonitrile was reacted via
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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